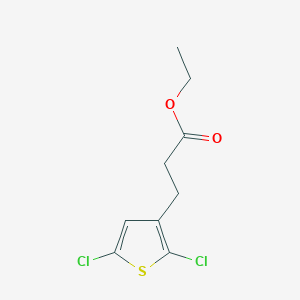
Ethyl3-(2,5-dichlorothiophen-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate is an organic compound with the molecular formula C9H10Cl2O2S It is a derivative of thiophene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of 2,5-dichlorothiophene with ethyl acrylate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate can be compared with other thiophene derivatives:
3-(2,5-Dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides: These compounds have shown antimicrobial and antioxidant activities
3-(2,5-Dichlorothiophen-3-yl)-5-(2,4-dimethoxyphenyl)-1-methyl-4,5-dihydro-1H-pyrazole: This compound has been studied for its antioxidant properties.
The uniqueness of ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate lies in its specific structure and the potential for diverse chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10Cl2O2S |
|---|---|
Molecular Weight |
253.14 g/mol |
IUPAC Name |
ethyl 3-(2,5-dichlorothiophen-3-yl)propanoate |
InChI |
InChI=1S/C9H10Cl2O2S/c1-2-13-8(12)4-3-6-5-7(10)14-9(6)11/h5H,2-4H2,1H3 |
InChI Key |
NOXLGCXNYVKWGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(SC(=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















